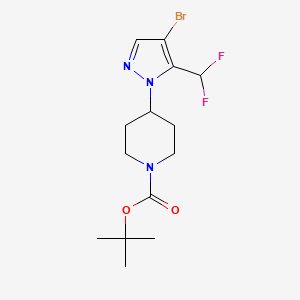

tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with bromine (Br) and difluoromethyl (CF₂H) groups at positions 4 and 5, respectively. The pyrazole ring is linked to a piperidine moiety, which is protected by a tert-butoxycarbonyl (Boc) group. This structural motif is common in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors and prodrugs.

Key structural attributes:

- Pyrazole ring: Provides a rigid scaffold for functionalization.

- Bromine: Enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Difluoromethyl group: Improves metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Boc-protected piperidine: Facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl 4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-11(12(16)17)10(15)8-18-20/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXIOAZCBLVRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of a suitable bromopyrazole derivative with a difluoromethylating agent, followed by the introduction of the piperidine ring. The final step involves the tert-butoxycarbonylation (Boc) of the piperidine nitrogen.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromo group can be oxidized to a bromine atom.

Reduction: : The difluoromethyl group can be reduced to a methyl group.

Substitution: : The pyrazole and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Bromine (Br₂)

Reduction: : Methyl group (CH₃)

Substitution: : Various substituted pyrazoles and piperidines

Scientific Research Applications

Drug Discovery

The compound's unique structure makes it a valuable candidate in drug discovery programs. Its pyrazole moiety is known for various pharmacological activities, including anti-inflammatory and analgesic effects. Researchers have explored derivatives of this compound to enhance potency and selectivity against specific biological targets.

Case Study: Anti-Cancer Activity

Recent studies have indicated that derivatives of tert-butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibit cytotoxic effects on cancer cell lines. For example, modifications to the difluoromethyl group have been shown to improve interactions with cancer-related enzymes, providing a promising avenue for developing new anti-cancer agents.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to utilize it in multi-step synthesis processes.

Example Applications:

- Synthesis of Pyrazole Derivatives : The compound can be used as a building block for synthesizing various pyrazole derivatives, which are important in pharmaceuticals.

- Fluorination Reagents : The difluoromethyl group makes it a potential fluorination reagent in organic synthesis, allowing for the introduction of fluorine into other compounds.

Biological Research

The compound's interactions with biological systems are of great interest for understanding its mechanism of action. Studies have focused on its binding affinity to specific receptors and enzymes, paving the way for potential therapeutic applications.

Insights from Research:

Research indicates that the bromine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity: The bromine atom in the target compound enables palladium-catalyzed cross-couplings, as seen in the synthesis of crizotinib intermediates (e.g., Suzuki reaction with boronate esters) . Difluoromethyl (CF₂H) vs. Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are pivotal in cross-coupling reactions, enabling rapid diversification of the pyrazole core .

Synthetic Utility :

- The target compound’s synthesis likely involves halogenation and fluoromethylation steps, whereas boronate analogs require Miyaura borylation .

- Boc deprotection (e.g., using HCl or TFA) is a common step for generating free piperidine intermediates, as demonstrated in prodrug syntheses .

Applications in Drug Development :

- The crizotinib intermediate (CAS 877399-51-4) highlights the role of pyrazole-piperidine scaffolds in kinase inhibitors targeting anaplastic lymphoma kinase (ALK) .

- Difluoromethyl-substituted pyrazoles are explored in ROS-sensitive prodrugs, leveraging fluorine’s ability to modulate release kinetics .

Key Research Findings

Synthetic Methodologies :

- Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) are widely used to functionalize pyrazole intermediates .

- Crystal structures of related compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamido]methyl}pyridine-2-carboxylate) resolved via SHELXL refinement underscore the precision required in structural characterization .

Biological Relevance: Pyrazole-piperidine hybrids exhibit kinase inhibition (e.g., RIP3-mediated necroptosis inhibitors), with substituents like CF₂H improving target engagement . Amino-substituted analogs (e.g., 5-NH₂) serve as handles for bioconjugation or further derivatization .

Biological Activity

The compound tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1449117-77-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.22 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.

Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer types. For instance, certain pyrazole compounds have been shown to inhibit BRAF(V600E) kinase, which is significant in melanoma treatment. The structure-activity relationship (SAR) analysis indicates that modifications at the pyrazole ring can enhance potency against cancer cell lines.

Case Study: Antitumor Activity

A study evaluating a series of pyrazole derivatives demonstrated that compounds with bromine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, the combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting that tert-butyl derivatives could similarly enhance therapeutic efficacy in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to tert-butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various assays.

In Vitro Studies

In vitro studies demonstrated that certain pyrazole derivatives inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. Compounds derived from the pyrazole framework have shown effectiveness against various bacterial strains and fungi.

Antifungal Activity

Research on related pyrazole carboxamide derivatives revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests that tert-butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine could possess similar antifungal properties .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits BRAF(V600E); synergistic effect with doxorubicin |

| Anti-inflammatory | Inhibits TNF-alpha and nitric oxide production |

| Antimicrobial | Moderate antifungal activity against phytopathogenic fungi |

Structure-Activity Relationship (SAR)

| Compound Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhanced cytotoxicity in cancer cells |

| Difluoromethyl group | Increased lipophilicity and potential for better bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.